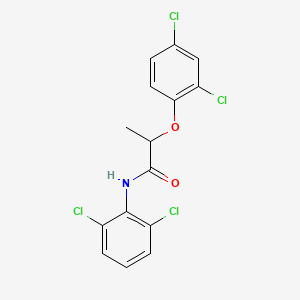
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides, which are known for their selective action on dicotyledonous plants. Dichlorprop-P is a white crystalline solid, with a molecular weight of 361.1 g/mol and a melting point of 86-89°C.
作用机制
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP acts by disrupting the growth and development of dicotyledonous plants. It is taken up by the plant through the leaves and roots and translocated to the growing points, where it inhibits the activity of the enzyme acetyl CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of the plant. By inhibiting ACC, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP disrupts the production of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, as mentioned above, but it also disrupts the synthesis of other important plant hormones such as auxins and cytokinins. This leads to a range of physiological effects, including stunted growth, wilting, and chlorosis.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on dicotyledonous plants makes it a useful tool for researchers studying plant physiology and biochemistry. However, its toxicity to humans and animals limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. One area of interest is its potential use in medicine as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its impact on soil microorganisms and the environment. More research is needed to determine the long-term effects of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP on soil health and the potential for leaching into groundwater. Finally, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact.
合成方法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP involves the reaction of 2,4-dichlorophenol with 2,6-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. The overall reaction can be represented as follows:
科学研究应用
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been extensively studied for its herbicidal activity, but it has also been investigated for its potential use in other fields such as medicine and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have anti-inflammatory and analgesic properties, and it has been suggested as a potential treatment for arthritis and other inflammatory diseases. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been studied for its impact on soil microorganisms and its potential to leach into groundwater.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8(22-13-6-5-9(16)7-12(13)19)15(21)20-14-10(17)3-2-4-11(14)18/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGZTSDGTYXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)

![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)